Etaqualone
Overview
Description
Etaqualone, also known as Aolan or Athinazone, is a quinazolinone-class GABAergic and an analogue of methaqualone that was developed in the 1960s and marketed mainly in France and some other European countries . It possesses sedative and hypnotic properties and was used to treat insomnia resulting from its agonist activity at the β subtype of the GABAa receptor .
Synthesis Analysis
The synthesis of Etaqualone involves the preparation of N-acetylanthranilic acid from anthranilic acid and acetic anhydride followed by condensation with o-toluidine in the presence of phosphorus trichloride . The synthesis, analysis, and characterization of Etaqualone are briefly discussed in several studies .Molecular Structure Analysis
Etaqualone is a 4-quinazolinone derivative. The GC−MS/MS product ion spectra of Etaqualone with different collision energies have been presented in a study . Analytical data (mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy) are presented to differentiate it from its 3- and 4-ethylphenyl analogues .Chemical Reactions Analysis
The chemical reactions of Etaqualone have been analyzed using different modes of mass spectrometry . The GC−MS/MS product ion spectra of Etaqualone with different collision energies have not been reported before .Physical And Chemical Properties Analysis
Etaqualone has a molecular formula of C17H16N2O. Its average mass is 264.322 Da and its monoisotopic mass is 264.126251 Da . It can be present as a free base, insoluble in water but soluble in alcohol and nonpolar solvents, or as a water-soluble hydrochloride salt .Scientific Research Applications
Analytical Detection and Quantification
One significant application of etaqualone in scientific research is in the development of sensitive analytical methods for its detection and quantification in biological samples. For instance, a study by Hongkun et al. (2021) established a new procedure using gas chromatography tandem mass spectrometry (GC-MS/MS) for detecting and quantifying etaqualone in human hair samples. This method offers a good linear relationship within the concentration range of 1-100 pg/mg, demonstrating its efficacy for forensic and clinical applications, including drug abuse investigation and public health monitoring (Yang Hongkun et al., 2021).
Synthesis of Bioactive Heterocycles
Research into the synthesis of bioactive heterocycles highlights another area where etaqualone's chemical properties are utilized. Kumar et al. (2011) described a methodology for the benzylic activation employing the potassium iodide/tert-butyl hydrogen peroxide catalytic system, extending this approach for synthesizing important heterocycles, including etaqualone. This synthesis process is crucial for producing drugs used in treating insomnia, showcasing etaqualone's role in facilitating the development of therapeutic agents (R. Kumar et al., 2011).
Drug Activation and Metabolism Studies
Etaqualone's involvement in drug activation and metabolism studies is also noteworthy. DeBarber et al. (2000) investigated ethionamide (ETA), a drug used for treating multidrug-resistant tuberculosis, highlighting that ETA undergoes metabolic activation to exert its cytotoxic effects. This study demonstrated that etaqualone's chemical structure and metabolic pathways are vital for understanding the activation mechanisms of similar therapeutic agents, contributing to the development of effective treatments for tuberculosis (A. DeBarber et al., 2000).
Safety And Hazards
Future Directions
There have been alarming cases of poisoning with both methaqualone and its analogues worldwide in recent years . The consequences and hazards of using these drugs compared to methaqualone itself are poorly understood due to the lack of pharmacological and toxicological studies and data . More detailed report on the new drug together with Etaqualone will be published in the near future .
properties
IUPAC Name |
3-(2-ethylphenyl)-2-methylquinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTJKLLUVOTSOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225333 | |
Record name | Etaqualone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etaqualone | |
CAS RN |
7432-25-9 | |
Record name | 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7432-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etaqualone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etaqualone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etaqualone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETAQUALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFS3HB32J7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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